3,3-Difluoro-1,5-pentanediol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

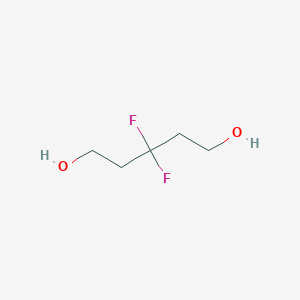

3,3-Difluoro-1,5-pentanediol: is an organic compound with the molecular formula C5H10F2O2 and a molecular weight of 140.13 g/mol . It is a diol, meaning it contains two hydroxyl groups (-OH), and is characterized by the presence of two fluorine atoms attached to the third carbon in the pentane chain

Mécanisme D'action

Target of Action

It’s known that this compound is used in the biosynthesis of 1,5-pentanediol .

Mode of Action

It’s known to be involved in the biosynthesis of 1,5-pentanediol, a linear diol with an odd number of methylene groups .

Biochemical Pathways

The biochemical pathway involving 3,3-Difluoro-1,5-pentanediol is related to the biosynthesis of 1,5-pentanediol . In this pathway, aminotransferases, lysine decarboxylase, and alcohol dehydrogenase from E. coli are used to achieve the whole-cell production of 1,5-PDO from lysine . A protein scaffold of EutM is employed for GabT assembly and glutamate dehydrogenase is also validated for the recycling of NADPH and α-ketoglutaric acid (α-KG) .

Result of Action

The result of the action of this compound is the production of 1,5-pentanediol . After optimizing the cultivation and bioconversion conditions, the titer of 1,5-PDO reached 4.03 mM .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1,5-pentanediol can be achieved through several methods. One common approach involves the reaction of 3,3-difluoropentanal with a suitable reducing agent to yield the desired diol . Another method includes the hydrogenation of 3,3-difluoropentanoic acid . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize costs . The use of continuous flow reactors and high-throughput screening of catalysts are common practices in industrial settings to achieve large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 3,3-Difluoro-1,5-pentanediol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of difluoroketones or difluoroaldehydes.

Reduction: Formation of difluoropentane.

Substitution: Formation of various substituted pentanediols depending on the nucleophile used.

Applications De Recherche Scientifique

3,3-Difluoro-1,5-pentanediol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of polymers, solvents, and other industrial chemicals.

Comparaison Avec Des Composés Similaires

1,5-Pentanediol: Lacks fluorine atoms, making it less reactive in certain chemical reactions.

3-Fluoro-1,5-pentanediol: Contains only one fluorine atom, resulting in different chemical and biological properties.

3,3-Dichloro-1,5-pentanediol: Contains chlorine atoms instead of fluorine, leading to different reactivity and applications.

Uniqueness: 3,3-Difluoro-1,5-pentanediol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

3,3-Difluoro-1,5-pentanediol (DFPD) is an organic compound with the molecular formula C5H10F2O2 and a molecular weight of 140.13 g/mol. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Stability

DFPD features two fluorine atoms attached to the third carbon of the pentanediol chain. This structural modification enhances its stability compared to non-fluorinated analogs, such as 1,5-pentanediol. The presence of fluorine atoms can influence the compound's reactivity and interactions with biological systems.

Mode of Action

Research indicates that DFPD is involved in the biosynthesis of 1,5-pentanediol, which is crucial for various biochemical pathways. The compound is known to undergo several reactions:

- Oxidation : Produces difluoroketones or difluoroaldehydes.

- Reduction : Leads to the formation of difluoropentane.

- Substitution : Generates various substituted pentanediols depending on the nucleophile used.

Cytotoxicity and Cell Viability

Research into the cytotoxic effects of DFPD has been limited but indicates potential implications for cancer therapy:

- Cell Line Studies : Preliminary investigations into related compounds suggest that they may inhibit cell growth in various cancer cell lines. For example, studies involving similar diols have shown cytotoxic effects against HeLa cells .

Case Study: Synthesis and Biological Evaluation

A systematic investigation was conducted comparing fluorinated diols with their non-fluorinated counterparts. The study aimed at synthesizing DFPD derivatives and evaluating their biological activities:

- Synthesis Methodology : Utilizing nucleophilic fluorination techniques allowed for the efficient production of DFPD derivatives.

- Biological Testing : These derivatives were subjected to antimicrobial testing against a panel of resistant bacterial strains, yielding promising results indicating enhanced activity compared to non-fluorinated analogs .

Applications in Research and Industry

DFPD's unique properties make it a candidate for various applications:

- Pharmaceutical Intermediates : Due to its potential biological activity, DFPD may serve as an intermediate in drug development processes.

- Industrial Applications : Its stability and reactivity make it suitable for use in polymer production and as a solvent in chemical reactions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,5-Pentanediol | C5H12O | Non-fluorinated; used in cosmetics |

| 3-Fluoro-1,5-pentanediol | C5H11FO | Contains one fluorine atom; different properties |

| 3,3-Dichloro-1,5-pentanediol | C5H10Cl2O | Contains chlorine; different reactivity |

Propriétés

IUPAC Name |

3,3-difluoropentane-1,5-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O2/c6-5(7,1-3-8)2-4-9/h8-9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHYSPKAWZYXRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CCO)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.